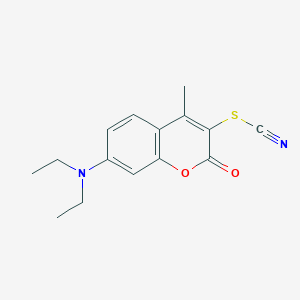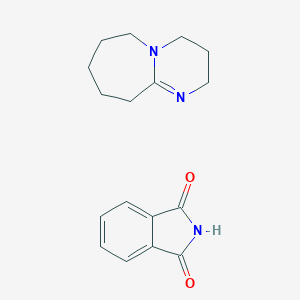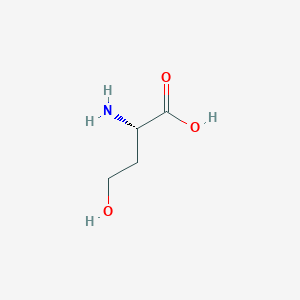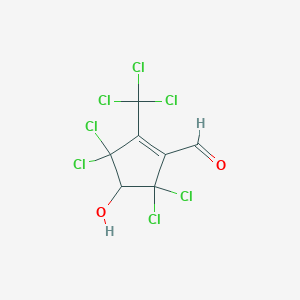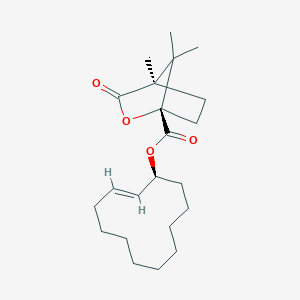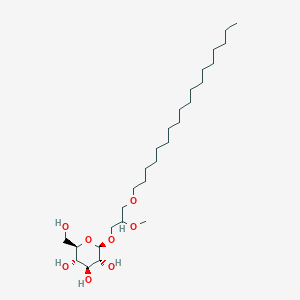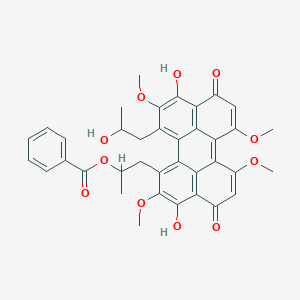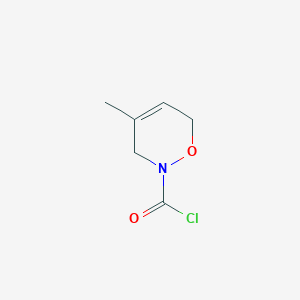![molecular formula C9H14N4O4 B039826 2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate CAS No. 118966-30-6](/img/structure/B39826.png)
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This molecule is also known as ACEA and is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system and its role in various physiological processes.
作用機序
ACEA is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by ACEA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of various physiological processes, including pain, appetite, and memory.
生化学的および生理学的効果
ACEA has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of the endocannabinoid system. It has been shown to modulate pain perception, appetite, and memory. ACEA has also been shown to modulate neuronal activity and synaptic plasticity, suggesting a potential role in the treatment of neurological disorders.
実験室実験の利点と制限
ACEA has several advantages as a tool for scientific research. It is a highly selective agonist of the CB1 receptor, making it a valuable tool for studying the endocannabinoid system. It has also been shown to have high potency and efficacy, allowing for the modulation of physiological processes at low concentrations. However, ACEA also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on ACEA. One area of interest is the potential therapeutic applications of ACEA in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent CB1 receptor agonists for use in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ACEA and its potential limitations as a tool for scientific research.
合成法
The synthesis of ACEA involves several steps, including the reaction of 5-amino-4-carbamoylimidazole with 2-(bromomethyl)ethyl acetate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of ACEA.
科学的研究の応用
ACEA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to modulate various physiological processes, including pain, appetite, and memory. ACEA has also been used to study the effects of CB1 receptor activation on neuronal activity and synaptic plasticity.
特性
CAS番号 |
118966-30-6 |
|---|---|
製品名 |
2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate |
分子式 |
C9H14N4O4 |
分子量 |
242.23 g/mol |
IUPAC名 |
2-[(5-amino-4-carbamoylimidazol-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H14N4O4/c1-6(14)17-3-2-16-5-13-4-12-7(8(13)10)9(11)15/h4H,2-3,5,10H2,1H3,(H2,11,15) |
InChIキー |
SCOKPTHVGOEBIW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
正規SMILES |
CC(=O)OCCOCN1C=NC(=C1N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
